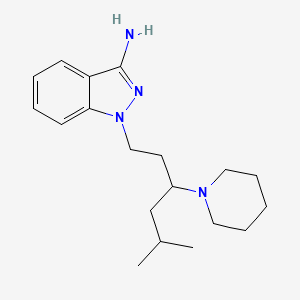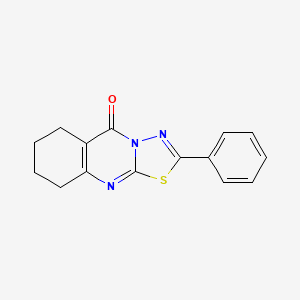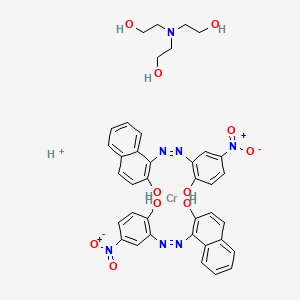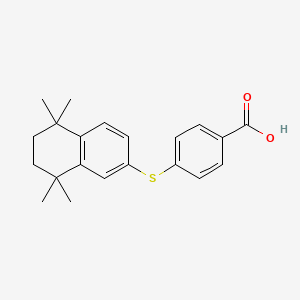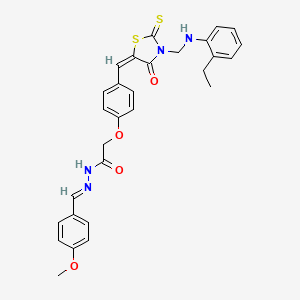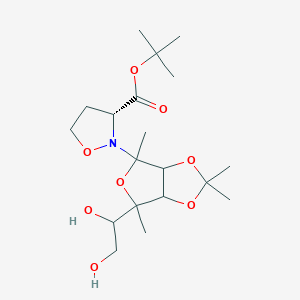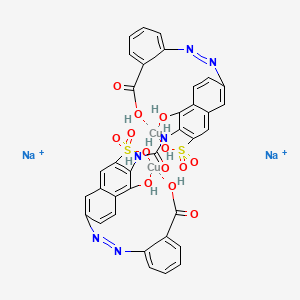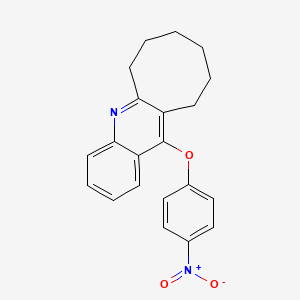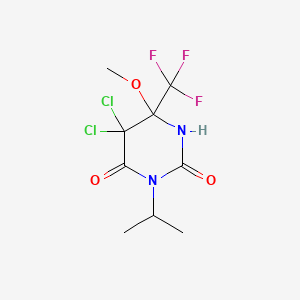
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dichloro-5-methoxypyrimidine with isopropylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 70°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5,5-dichloro-3-isopropyl-6-hydroxy-6-(trifluoromethyl)hydrouracil.
Oxidation: Formation of 5,5-dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)pyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of 5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dichloro-6-methoxy-6-(trifluoromethyl)pyrimidine: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
3-Isopropyl-6-methoxy-6-(trifluoromethyl)pyrimidine:
6-Methoxy-6-(trifluoromethyl)pyrimidine: A simpler derivative with fewer substituents, used as a precursor in various synthetic pathways.
Uniqueness
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, the isopropyl group contributes to its lipophilicity, affecting its interaction with biological membranes and enzymes .
Eigenschaften
CAS-Nummer |
26752-60-3 |
|---|---|
Molekularformel |
C9H11Cl2F3N2O3 |
Molekulargewicht |
323.09 g/mol |
IUPAC-Name |
5,5-dichloro-6-methoxy-3-propan-2-yl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H11Cl2F3N2O3/c1-4(2)16-5(17)7(10,11)8(19-3,9(12,13)14)15-6(16)18/h4H,1-3H3,(H,15,18) |
InChI-Schlüssel |
SNOKPWVDGVTDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C(C(NC1=O)(C(F)(F)F)OC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




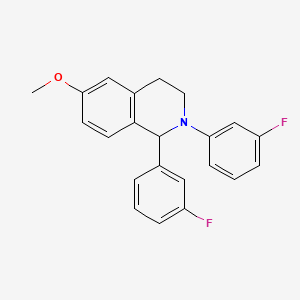
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
